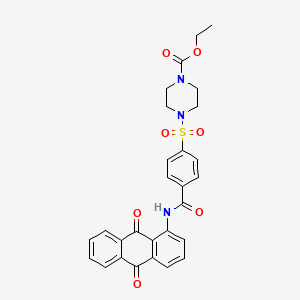

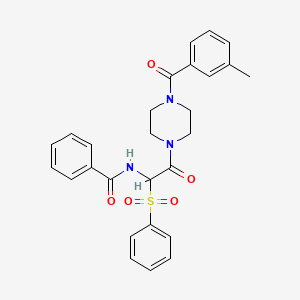

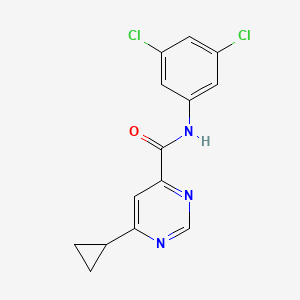

![molecular formula C24H29NO3 B2959570 1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877810-66-7](/img/structure/B2959570.png)

1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Synthesis Analysis

Adamantane derivatives are often synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The conformationally congested species 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea has been prepared and fully characterized by elemental analyses, FTIR, 1H NMR, 13C NMR, and mass spectrometry. Its crystal structure was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Schiff’s bases are condensed products of primary amines and carbonyl compounds . They are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group .Physical And Chemical Properties Analysis

Adamantane is a white solid with a formula of C10H16 . It is the simplest carboxylic acid derivative of adamantane . The compound is notable for its synthesis by carboxylation of adamantane .Aplicaciones Científicas De Investigación

Influence on Influenza Virus Activity

Spiro[piperidine-2,2'-adamantane] derivatives have been identified as potent synthetic anti-influenza A agents. Studies have shown that incorporating an additional amino group into the heterocycle can increase anti-influenza A virus activity, although less potent than amantadine and its equipotent spiropiperidine (Fytas et al., 2010).

Photogenerated Reagents for Membranes

Adamantanediazirine-based reagents, including derivatives of the compound of interest, have been evaluated for selectively labeling intrinsic membrane proteins within the lipid bilayer of biological membranes. This approach helps distinguish intrinsic from extrinsic membrane proteins and locates amino acid residues in contact with the hydrocarbon core of the lipid bilayer (Bayley & Knowles, 1980).

Stereodynamics and Conformational Analysis

Research on adamantane-containing spiroheterocycles, such as N-methylspiro[morpholine-3,2'-adamantane] and N-methylspiro[piperidine-2,2'-adamantane], has provided insights into their stereodynamics, including ring and nitrogen inversion. NMR spectroscopy and theoretical calculations have been used to study these compounds, offering valuable information on their conformational behavior and potential biological interactions (Kolocouris et al., 1998).

Oxyfunctionalization of Non-natural Targets

The compound's derivatives have been explored for the selective oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties. The application of dioxirane to adamantane derivatives has demonstrated the importance of the relative orientation of cyclopropane moieties with respect to proximal C-H bonds undergoing oxidation, providing insights into selective oxidation mechanisms (D’Accolti et al., 2003).

Sigma Receptor Ligands

Derivatives of 1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one have been synthesized and evaluated for their binding properties for sigma(1) and sigma(2) receptors. These compounds, particularly those with a cyano group in the spirocycle, show high sigma(1) receptor affinity and selectivity, indicating their potential as neuroactive or neuroprotective agents (Maier & Wünsch, 2002).

Direcciones Futuras

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Future research may focus on the development of novel synthetic procedures and the creation of new therapeutic agents .

Mecanismo De Acción

Target of Action

Similar compounds, such as piperidine derivatives, have been found to interact with various targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Mode of Action

For instance, piperidine derivatives have been shown to inhibit ALK and ROS1, potentially leading to anti-cancer effects .

Biochemical Pathways

The inhibition of kinases like alk and ros1 by similar compounds can affect various cellular signaling pathways, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and brain penetration .

Result of Action

The inhibition of kinases like alk and ros1 by similar compounds can lead to anti-proliferative effects, potentially making them useful in the treatment of cancer .

Propiedades

IUPAC Name |

1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c26-20-15-24(28-21-4-2-1-3-19(20)21)5-7-25(8-6-24)22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWNFJHCDDQJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

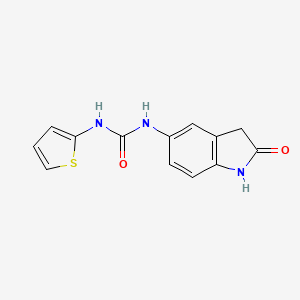

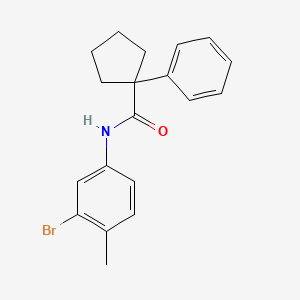

![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)

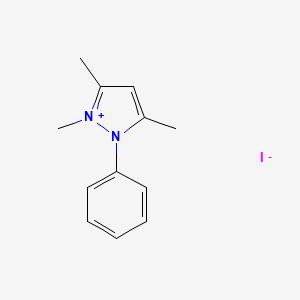

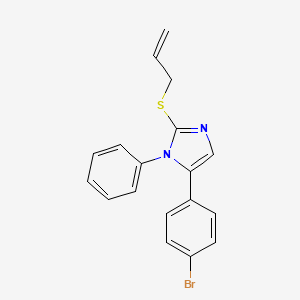

![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)

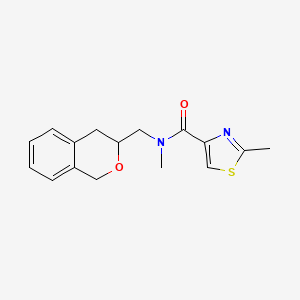

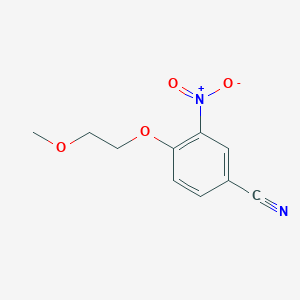

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)